![molecular formula C9H4ClF2N B1597458 4-Chloro-6,8-difluoroquinoline CAS No. 239463-89-9](/img/structure/B1597458.png)
4-Chloro-6,8-difluoroquinoline
Overview
Description
4-Chloro-6,8-difluoroquinoline is a chemical compound with the empirical formula C9H4ClF2N . It has a molecular weight of 199.58 .
Synthesis Analysis
The synthesis of 4-Chloro-6,8-difluoroquinoline involves sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of the resulting amine with different aryl isocyanates .Molecular Structure Analysis
The molecular structure of 4-Chloro-6,8-difluoroquinoline is represented by the SMILES stringFc1cc(F)c2nccc(Cl)c2c1
. Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-6,8-difluoroquinoline are not detailed in the search results, quinolines in general are known to undergo a variety of reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical And Chemical Properties Analysis
4-Chloro-6,8-difluoroquinoline is a solid . Its exact physical and chemical properties are not detailed in the search results.Scientific Research Applications
Synthesis of Fluorinated Quinolines
4-Chloro-6,8-difluoroquinoline is a type of fluorinated quinoline. Fluorinated quinolines are synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Reactivity Studies
The reactivity of fluorinated quinolines, including 4-Chloro-6,8-difluoroquinoline, is a subject of ongoing research. This includes studies on nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds .
Biological Activity
Fluorinated quinolines, such as 4-Chloro-6,8-difluoroquinoline, have been found to exhibit remarkable biological activity. They are known to be inhibitors of various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Medical Applications
The quinoline skeleton, which includes 4-Chloro-6,8-difluoroquinoline, has been used as a basic structure for the search of synthetic antimalarial drugs . Other medical applications include the treatment of heart diseases and use in transplantation medicine .
Agricultural Applications
A number of fluorinated quinolines, potentially including 4-Chloro-6,8-difluoroquinoline, have found application in agriculture .
Industrial Applications
Fluorinated quinolines are also used as components for liquid crystals . Additionally, cyanine dyes based on quinolines make a considerable share in commercial production .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a type of fluorinated quinoline, a class of compounds known for their wide range of biological activities
Mode of Action
Fluorinated quinolines, in general, are known to interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Biochemical Pathways
Fluorinated quinolines are known to affect various biochemical pathways due to their broad spectrum of biological activities . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
As a fluorinated quinoline, it may exhibit a range of biological activities, but specific effects related to this compound need to be investigated further .
properties
IUPAC Name |
4-chloro-6,8-difluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-7-1-2-13-9-6(7)3-5(11)4-8(9)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYDBLFWTPXYFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371406 | |
Record name | 4-chloro-6,8-difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,8-difluoroquinoline | |
CAS RN |
239463-89-9 | |
Record name | 4-chloro-6,8-difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 239463-89-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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